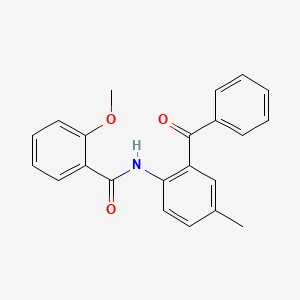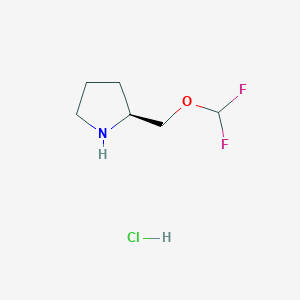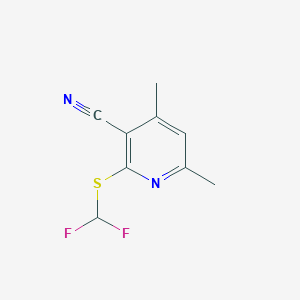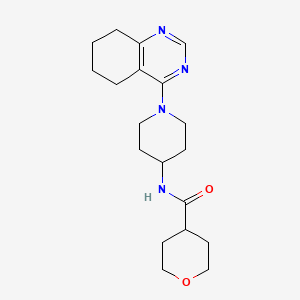
4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzonitrile, commonly known as CSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CSPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Chemical Synthesis and Drug Development
Compounds containing similar structural elements have been explored for their utility in chemical synthesis and potential drug development. For example, the use of sulfonyl and nitrile functionalities in the synthesis of complex molecules has been widely reported. Sulfonyl groups are pivotal in various synthetic pathways due to their ability to act as electrophiles, while nitriles are versatile precursors for the synthesis of amines, amides, and other nitrogen-containing compounds, critical in medicinal chemistry.
Synthetic Methods : The preparation of deuterated compounds for use as bioanalytical standards in clinical trials demonstrates the importance of sulfonyl-containing substituents in precise synthetic applications (Rozze & Fray, 2009). These methodologies underscore the utility of sulfonyl and nitrile groups in labeling studies, critical for drug development and pharmacokinetic analyses.
Antibacterial Applications : The synthesis and evaluation of sulfamoyl and piperidine functionalities for their antibacterial properties indicate the potential biomedical applications of compounds bearing these groups. For instance, new derivatives containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have shown valuable antibacterial activity (Aziz‐ur‐Rehman et al., 2017).
Liquid Crystalline Properties : The synthesis of luminescent compounds with structures similar to 4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzonitrile, which exhibit liquid crystalline behavior, highlights the material science application of such molecular frameworks. These findings are indicative of the potential use of cyclopropylidenepiperidinyl and sulfonylbenzonitrile derivatives in the development of new materials with specific optical properties (Ahipa et al., 2014).
特性
IUPAC Name |
4-(4-cyclopropylidenepiperidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-11-12-1-5-15(6-2-12)20(18,19)17-9-7-14(8-10-17)13-3-4-13/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLNJPHBXYTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)
![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)
![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)

![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)


![3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B2807751.png)
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)

